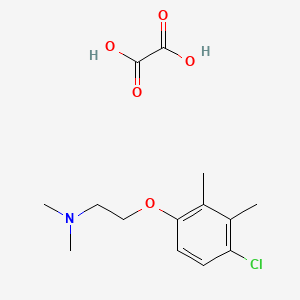
3-(2-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
3-(2-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H8ClFN2O and its molecular weight is 274.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.0309187 g/mol and the complexity rating of the compound is 299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Compounds similar to 3-(2-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole have been investigated for their potential antibacterial properties and anticancer activities. Unsaturated oxadiazoles, including variants of the compound of interest, have been synthesized and evaluated against Gram-positive bacteria, showing promising antibacterial activity. This research highlights the potential of oxadiazoles as effective antibacterial agents (Arora et al., 2012). Furthermore, novel synthesized compounds with tri-aryl structures, closely related to the chemical structure , have demonstrated significant anti-breast cancer activity while minimizing cardiotoxicity, suggesting their therapeutic potential with reduced side effects (Afsharirad et al., 2020).
Thermal and Material Properties
Oxadiazoles, including those structurally similar to the compound , have been studied for their thermal stability and material applications. For instance, sulfonated poly (aryl ether sulfone) containing oxadiazole units has been synthesized for use as proton exchange membranes in medium-high temperature fuel cells, highlighting the material's excellent thermal, dimensional, and oxidative stability (Xu et al., 2013).
Optoelectronic Applications
The application of 1,3,4-oxadiazole derivatives extends into the field of optoelectronics, specifically in the development of organic light-emitting diodes (OLEDs). These compounds, due to their electron-transporting properties, are utilized in OLEDs to enhance device performance. A study on carbazole-substituted oxadiazoles revealed their potential in blue-shifting the fluorescence of OLEDs while maintaining efficient singlet-triplet energy separation, leading to high external quantum efficiency and reduced efficiency rolloff at high current densities (Cooper et al., 2022).
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2O/c15-12-4-2-1-3-11(12)13-17-14(19-18-13)9-5-7-10(16)8-6-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQCKUOWEQGASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Bromo-6-(4,6-dimethyl-3-cyclohexenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4043436.png)
![N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-6-thiomorpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4043444.png)
![10-BROMO-3-(PROPYLSULFANYL)-6-(4-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B4043452.png)
![2-[2-(3,5-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4043457.png)


![4-[2-(2-allyl-4-methoxyphenoxy)ethyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4043479.png)
![2-(2,3-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4043499.png)
![3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide](/img/structure/B4043511.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4043529.png)
![N-[4-(acetylamino)phenyl]-2-[(2-nitrophenyl)thio]benzamide](/img/structure/B4043537.png)
![1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4043539.png)
![2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-oxo-4-{[2-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B4043547.png)

